Reactive Orange 5 chemical structure and properties
Reactive Orange 5 chemical structure and properties
An In-depth Technical Guide to C.I. Reactive Orange 5
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of C.I. Reactive Orange 5 (C.I. 18279), a single azo monochlorotriazine reactive dye. The document delves into its core chemical structure, physicochemical properties, synthesis pathway, and mechanism of covalent bond formation with cellulosic substrates. Detailed information on its industrial applications, analytical considerations, and environmental and safety profiles is presented. This guide is intended for researchers, chemists, and professionals in the fields of textile science, dye chemistry, and environmental science, offering field-proven insights and validated data to support research and development activities.
Introduction: The Significance of Reactive Orange 5
Reactive dyes represent a cornerstone of the textile industry, prized for their ability to form stable, covalent bonds with fibers like cotton, leading to excellent wash fastness.[1][2] C.I. Reactive Orange 5, also known commercially as Reactive Brilliant Orange K-GN, is a prominent member of this class, valued for its bright orange hue.[3][4] It is an anionic azo dye, characterized by a monochlorotriazine (MCT) reactive group, which facilitates its fixation onto hydroxyl-containing substrates under alkaline conditions.[1][3]
The dye is primarily used for dyeing and printing on cellulosic fibers such as cotton, linen, and viscose.[5] Its utility also extends to silk, wool, and various blended fabrics.[5][6] Understanding the intricate balance between its chemical structure, reactivity, and application conditions is critical for optimizing dyeing processes, ensuring color consistency, and mitigating environmental impact.
Chemical Structure and Physicochemical Properties
The identity and properties of Reactive Orange 5 are defined by its complex molecular architecture.
Chemical Identity
Chemical Structure Diagram
The structure of Reactive Orange 5 incorporates a chromophoric azo group linked to naphthalene and benzene sulfonic acid moieties, and a reactive monochlorotriazine group.
Caption: Chemical Structure of C.I. Reactive Orange 5.
Physicochemical Properties
The physical and chemical characteristics of Reactive Orange 5 dictate its behavior in solution and during the dyeing process.
| Property | Value | References |
| Appearance | Bright orange or orange-red powder | [3][4][6] |
| Solubility in Water | 139 g/L (at 20°C) | [6] |
| 70 g/L (at 50°C) | [6][8] | |
| 180 g/L (at 50°C) | [5] | |
| Behavior in Acid | In conc. H₂SO₄: Dark red, precipitates, turns golden yellow on dilution. | [3][4][6] |
| In conc. HNO₃: Golden yellow, turns light yellow on dilution. | [3][4][6] | |
| Behavior in Base | Aqueous solution is golden brown; adding NaOH turns it deep yellow. | [3][4][6] |
| Fastness Properties | ||
| Light Fastness (ISO) | 5 | [3][4] |
| Washing Fastness | 4-5 | [10] |
| Perspiration Fastness | 4 | [3][10] |
| Rubbing Fastness (Dry/Wet) | 3-4 | [10] |
Synthesis and Manufacturing Process
The synthesis of Reactive Orange 5 is a multi-step process involving condensation and diazo coupling reactions.[8] The primary raw materials include cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), J acid (4-hydroxy-7-methylamino-naphthalene-2-sulfonic acid), aniline-2,5-disulfonic acid, and m-aminobenzenesulfonic acid.[6]
The manufacturing pathway can be summarized as follows:
-
First Condensation : Cyanuric chloride is condensed with J acid in an acidic medium at a controlled temperature of 0-5 °C.[6] This reaction attaches the naphthalenic moiety to the triazine ring.
-
Diazotization and Coupling : Aniline-2,5-disulfonic acid is diazotized and subsequently coupled with the product from the first condensation step.[6] This forms the chromophoric azo bridge.
-
Second Condensation : The resulting intermediate is then condensed with m-aminobenzenesulfonic acid at approximately 40°C.[6]
-
Isolation : The final product is isolated through salting out, followed by filtration and drying to yield the finished dye powder.[6]
Caption: Synthesis workflow for C.I. Reactive Orange 5.
Mechanism of Reaction with Cellulosic Fibers
The efficacy of Reactive Orange 5 stems from its ability to form a covalent bond with cellulose, the primary component of cotton and viscose fibers. This reaction proceeds via a nucleophilic substitution mechanism.[11]
Activation and Fixation
-
Fiber Ionization : The dyeing process is conducted under alkaline conditions (using agents like sodium carbonate). The alkali catalyzes the ionization of the hydroxyl groups (-OH) on the cellulose polymer, converting them into more potent nucleophilic cellulosate ions (Cell-O⁻).[11][12]
-
Nucleophilic Attack : The cellulosate ion attacks one of the electrophilic carbon atoms on the dye's triazine ring.
-
Substitution and Bond Formation : This attack leads to the displacement of the chlorine atom (a good leaving group) from the triazine ring. A stable, covalent ether bond (Cell-O-Dye) is formed, permanently fixing the dye to the fiber.[11][13]
Competing Reaction: Hydrolysis
A critical competing reaction during dyeing is the hydrolysis of the dye.[13] Hydroxide ions (OH⁻) present in the alkaline dyebath can also act as nucleophiles, attacking the triazine ring. This reaction replaces the chlorine atom with a hydroxyl group, forming an inactive, hydrolyzed dye molecule (HO-Dye). This hydrolyzed dye can no longer react with the fiber and must be washed off, reducing the fixation efficiency and contributing to colored effluent.[14]
Caption: Competing fixation and hydrolysis reactions of Reactive Orange 5.
Experimental Protocols
Exhaust Dyeing of Cotton with Reactive Orange 5
This protocol describes a standard laboratory procedure for dyeing cotton fabric.
-
Preparation : Scour and bleach a 10g sample of cotton fabric to ensure hydrophilicity and remove impurities.
-
Dyebath Setup : Prepare a dyebath with a liquor-to-goods ratio of 20:1.
-
Dye and Salt Addition : Add Reactive Orange 5 (e.g., 2% on weight of fiber, owf) and an electrolyte such as Glauber's salt (e.g., 60 g/L) to the dyebath. The salt aids in exhausting the dye onto the fiber surface.
-
Dyeing Cycle :
-
Enter the cotton sample into the dyebath at 40°C.
-
Run for 30 minutes to allow for dye migration and leveling.
-
-
Alkali Addition : Add an alkali, such as sodium carbonate (e.g., 20 g/L), to raise the pH and initiate the fixation reaction.
-
Fixation : Raise the temperature to 60°C and maintain for 60 minutes to facilitate the covalent bonding.
-
Rinsing and Soaping :
-
Drain the dyebath and rinse the fabric with cold water.
-
Neutralize with a weak acetic acid solution.
-
Perform a soaping wash at boiling temperature (e.g., with 2 g/L non-ionic detergent) for 15 minutes to remove unfixed and hydrolyzed dye.
-
Rinse thoroughly and air dry.
-
Environmental and Safety Considerations
Environmental Impact
The primary environmental concern associated with reactive dyes is the discharge of colored effluents.[15] Due to incomplete fixation and the competing hydrolysis reaction, a significant portion of the dye (up to 50%) may be released into wastewater.[14] The presence of dyes in water bodies reduces light penetration, which can inhibit the photosynthetic activity of aquatic flora.[14] Furthermore, azo dyes and their degradation products can be toxic and recalcitrant to conventional wastewater treatment methods.[16][17]
Health and Safety
Reactive dyes may cause sensitization through inhalation and skin contact.[18] High dust concentrations can lead to respiratory irritation, and direct skin contact may cause irritation.[18] Standard personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection (dust mask) when handling the powder, is essential to minimize exposure.[18] In case of contact, affected areas should be washed thoroughly with water.[18]
Conclusion
C.I. Reactive Orange 5 is a technically significant dye due to its bright shade and the formation of highly stable covalent bonds with cellulosic fibers. Its performance is governed by a well-understood nucleophilic substitution mechanism, which is in constant competition with hydrolysis. For professionals in textile and materials science, optimizing dyeing parameters such as pH, temperature, and electrolyte concentration is key to maximizing fixation efficiency, thereby enhancing product quality and minimizing the environmental footprint. Continued research into improving fixation rates and developing more sustainable dyeing methodologies remains a critical goal for the industry.
References
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- ChemBK. (2024, April 9). Reactive Orange 5.
- ChemicalBook. Reactive Orange 5 | 70210-21-8.
- ChemicalBook. Reactive Orange 5 | 12237-97-7.
- ChemicalBook. REACTIVE ORANGE 5.
- Chemsrc. (2024, January 3). Reactive Orange 5 | CAS#:12237-97-7.
- COLORKEM. China Reactive Orange 5RD Manufacturer and Supplier.
- COLORKEM. China Reactive Orange 5RD Manufacturer and Supplier (Product physical properties table).
- Synthesia. OSTAZIN ORANGE H-G, CAS: 70210-21-8, Reactive Orange 5.
- Material Safety Data Sheet. (2006, July 11). Procion MX Dyes.
- ResearchGate. (2025, August 7). Mechanisms of Reaction of Reactive Dyes with Cellulosic and other Fibres.
- Fibre2Fashion. Health and Environmental Hazards of Synthetic Dyes.
- ResearchGate. (2025, August 7).
- Zarrabi, M. Degradation of Azo Dye Reactive Black 5 and Acid Orange 7 by Fenton-Like Mechanism.
- PMC. A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases.
- PMC - NIH. (2022, July 2). Mechanism of Bonding Reactive Dyes with Copolymer (chloromethyl)
- Conceptive Colors. Reactive Dyes (DTP) and Others.
- MDPI. (2026, January 19).
- ResearchGate. The chemical reaction of cellulose with different reactive dyes.
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